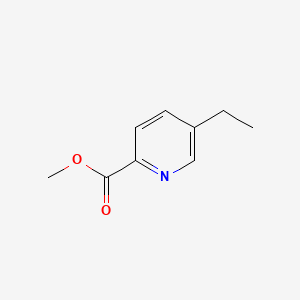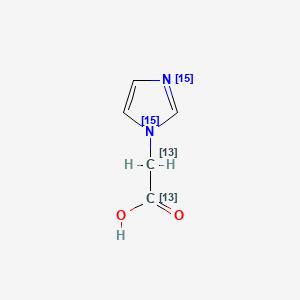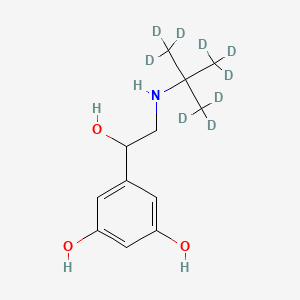
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is an aromatic ether consisting of 4-trifluoromethylphenol in which the hydrogen of the phenolic hydroxy group is replaced by a 3-(methylamino)-1-phenylpropyl group . It is a member of (trifluoromethyl)benzenes, an aromatic ether, and a secondary amino compound .
Synthesis Analysis
The synthesis of this compound involves the attachment of formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 . The chemical structures have been confirmed by means of 1H-NMR, 13C-NMR, and MS data .Molecular Structure Analysis
The molecular formula of this compound is C10H12F3NO.ClH . The InChI code is 1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H .Chemical Reactions Analysis
The chemical reactions of this compound involve the decomposition of fluoxetine after melting, releasing 4-trifluoromethylphenol, methylamine . GC–MS analysis of the solid resulting from heating the fluoxetine hydrochloride up to 230 °C revealed the presence of the original sample and 4-trifluoromethylphenol as the main residue .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.67 .Applications De Recherche Scientifique
Research and Analysis
“3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride” is primarily used in scientific research for analysis and educational purposes. It is a laboratory chemical intended for professional use, contributing to various studies and experiments in the field of chemistry and pharmacology .
Pharmaceutical Development
This compound is structurally related to fluoxetine, which is known for its role in blocking the reuptake of serotonin, a neurotransmitter involved in mood regulation. It may serve as a starting point for the synthesis of new pharmaceuticals, particularly in the development of antidepressants .
Cancer Research
The trifluoromethyl group present in this compound is significant in medicinal chemistry. Compounds with this group have been documented in tumor studies, including research on COX-2 expression in various types of cancers such as head and neck cancers, colorectal cancers, and melanomas .
Quantum Chemical Studies
The compound has been used in quantum chemical studies to understand molecular electrostatic potentials and frontier molecular orbitals. These studies are crucial for predicting reactivity and properties of molecules, which can be applied in material science and drug design .
Thermal Decomposition Analysis
Thermal behavior analysis of related compounds like fluoxetine hydrochloride has been conducted using thermoanalytical techniques. Such studies help understand the stability and decomposition patterns of pharmaceuticals, which is vital for drug safety and efficacy .
Computational Chemistry
In computational chemistry, this compound’s derivatives have been studied to explore their geometric structure, vibrational frequencies, bond lengths, and angles. This research aids in drug design by comparing theoretical calculations with experimental data to optimize drug properties .
Mécanisme D'action
Target of Action
It is structurally similar to fluoxetine , a well-known antidepressant drug. Fluoxetine primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin (5-HT) in the brain and thereby increasing the concentration of serotonin in the synaptic cleft .
Mode of Action
As a structural analog of fluoxetine, 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is likely to interact with its targets in a similar manner. It may bind to the serotonin transporter, blocking the reuptake of serotonin. This action results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the effect of serotonin .
Biochemical Pathways
Increased serotonin levels can affect various downstream pathways and neurotransmitter systems, potentially leading to the alleviation of depressive symptoms .
Pharmacokinetics
Fluoxetine is well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Based on its structural similarity to fluoxetine, it may lead to increased serotonin levels in the brain, potentially resulting in mood elevation and alleviation of depressive symptoms .
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVRPXJDSVGEQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702017 |
Source


|
| Record name | 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride | |
CAS RN |
100840-63-9 |
Source


|
| Record name | 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![acetic acid;(2R)-2-amino-3-[[(2R)-3-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-oxopropyl]disulfanyl]propanoic acid](/img/structure/B563071.png)
![6-(Methoxymethoxy)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B563072.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)






